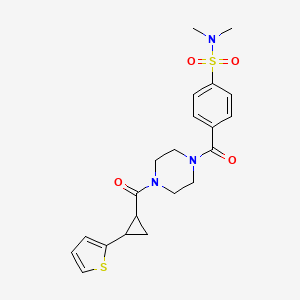
N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide is a structurally complex molecule that is likely to be a part of the benzenesulfonamide family based on its nomenclature. Benzenesulfonamides are a class of compounds known for their wide range of biological activities, including enzyme inhibition and potential therapeutic applications in diseases such as cancer, epilepsy, and glaucoma .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. In the context of the provided papers, various synthetic routes have been described for the creation of benzenesulfonamide derivatives. For instance, compounds with inhibitory activity against kynurenine 3-hydroxylase were synthesized by combining amines with appropriate sulfonyl chlorides . Similarly, ureido benzenesulfonamides incorporating triazine moieties were obtained by reacting isocyanato-benzenesulfonamide with amino-triazine followed by derivatization with different nucleophiles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is critical for their biological activity. The presence of substituents on the benzene ring and the nature of the amine group play a significant role in determining the potency and selectivity of these compounds as enzyme inhibitors. For example, the introduction of a phenylthiazol moiety has been shown to result in high-affinity inhibitors of kynurenine 3-hydroxylase , while the incorporation of triazine moieties has led to potent inhibitors of carbonic anhydrase isoforms .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as inhibitors for enzymes like carbonic anhydrase by coordinating to the zinc ion in the active site of the enzyme, thus preventing substrate binding . The specific chemical reactions and interactions of N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide would depend on its precise molecular structure, which is not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and metabolic stability, are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group has been associated with increased metabolic stability in certain benzenesulfonamide derivatives . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents. The exact properties of the compound would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors for Cancer Therapy
Recent studies have highlighted the utility of ureido benzenesulfonamides, which share a structural framework with the mentioned compound, as potent inhibitors of carbonic anhydrase (CA) isozymes, particularly hCA IX and XII. These isoforms are associated with tumorigenesis and are considered valid drug targets for anticancer and antimetastatic agents. Compounds showcasing high hCA IX selectivity over other isoforms, such as hCA I and II, indicate their potential in medicinal/pharmacologic studies aimed at cancer treatment (Nabih Lolak et al., 2019).
Development of Anticonvulsant Agents
Another line of research has explored the synthesis of novel benzenesulfonamide derivatives, including those with structural similarities to the discussed compound, as effective inhibitors of carbonic anhydrase (CA) for potential anticonvulsant applications. The exploration of these compounds against human isoforms hCA I, II, VII, and XII has identified promising candidates for further evaluation in seizure protection and epilepsy treatment models (C. B. Mishra et al., 2017).
Antimicrobial Activity
The antimicrobial properties of novel sulfonamide compounds, including those structurally related to the specified compound, have been investigated with promising outcomes. Such studies have shown significant activity against a range of Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing antimicrobial resistance and developing new antibacterial agents (M. Ghorab et al., 2017).
Potential in Treating Glaucoma
Research into thioureido-substituted sulfonamides, which share a core structural motif with the compound , has demonstrated their efficacy in inhibiting carbonic anhydrase isozymes II and XII. Such inhibitors have been shown to effectively reduce elevated intraocular pressure in animal models of glaucoma, suggesting a new therapeutic pathway for managing this condition (F. Mincione et al., 2005).
Direcciones Futuras
Thiophene and its derivatives, including the compound , continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, characterization, and pharmacological activity of novel thiophene moieties.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-22(2)30(27,28)16-7-5-15(6-8-16)20(25)23-9-11-24(12-10-23)21(26)18-14-17(18)19-4-3-13-29-19/h3-8,13,17-18H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINFJWYUWWRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


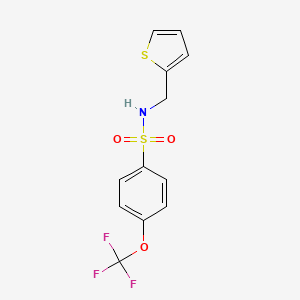
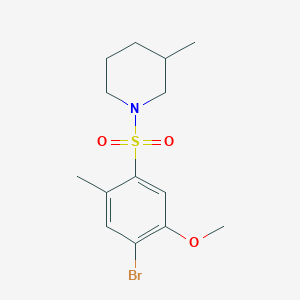
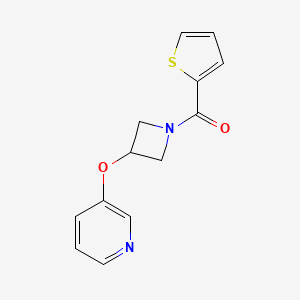
![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)
![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)
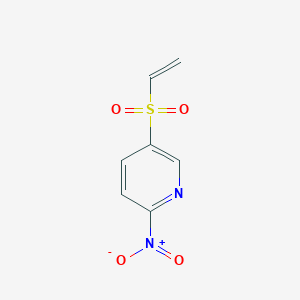

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)
![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)